
2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
Overview
Description
“2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride” is a synthetic small molecule with the CAS Number: 63937-92-8 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H .
Physical And Chemical Properties Analysis
The compound is a beige to brown micro-crystalline powder . The molecular formula is C10H14ClNO2 .
Scientific Research Applications
Synthesis and Pharmacological Properties
- Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, similar in structure to 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride, have been synthesized and shown to possess analgesic and spasmolytic properties, especially those with a halogenated phenylethyl group (Brossi et al., 1960).
Neuroprotective Activities
- Anticonvulsant Activity : A series of 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their anticonvulsant activity against seizures induced by N-methyl-D-aspartate (NMDA) in mice. Among these, a hydrochloride variant showed effective anticonvulsant properties and protected neurons from ischemia-induced degeneration (Ohkubo et al., 1996).
Chemical Synthesis and Reactions
- Synthesis of Isoquinoline Derivatives : Various studies have focused on the synthesis and reactions of isoquinoline derivatives, such as the formation of 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions (Caira et al., 2014).
Potential for Parkinson's Disease Treatment
- Neuroprotective or Neurotoxic Activity : 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential neurotoxicity and neuroprotective activity, with implications for treating Parkinson's disease. Hydroxy substitution in these compounds decreased toxicity, suggesting their therapeutic potential (Okuda et al., 2003).
Pharmacological Effects
- Action on Blood Pressure and Smooth Muscle : Isoquinolines have been studied in relation to their effects on blood pressure, respiration, and smooth muscle. Certain derivatives, especially those with hydroxy groups, showed significant pharmacological activities (Fassett & Hjort, 1938).
Safety And Hazards
Future Directions
1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds, including “2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride”, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on exploring these analogs and their potential therapeutic applications.
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJNZMQXGBIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride | |
CAS RN |
63937-92-8 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63937-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



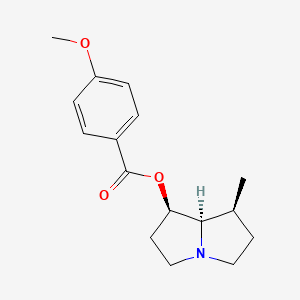
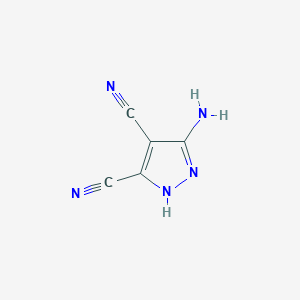


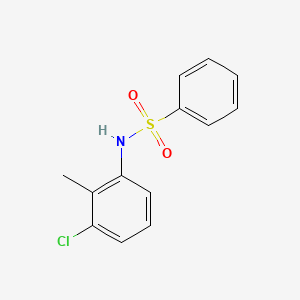


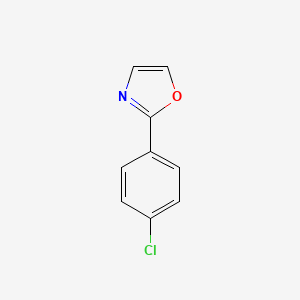
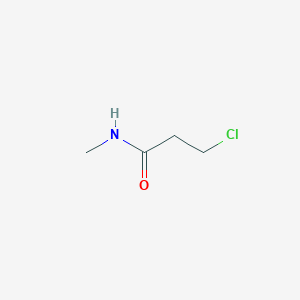
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol](/img/structure/B1595148.png)

![Bis[3,4-dichlorophenyl]sulfone](/img/structure/B1595151.png)

